3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride
Description
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O.2ClH/c15-11-4-3-5-13(8-11)18-10-12-9-17-7-2-1-6-14(17)16-12;;/h1-9H,10,15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBHFJTKDYAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Michael-Type Reaction
Coupling the Methoxy-Aniline Moiety
Nucleophilic Aromatic Substitution
The methoxy-linked aniline group is introduced via nucleophilic aromatic substitution (SNAr):
- Substrate : 2-Chloromethylimidazo[1,2-a]pyridine.
- Nucleophile : 3-Aminophenol.
- Conditions : Potassium carbonate in DMF at 80°C for 6–8 hours.
- Yield : 60–70% after purification by column chromatography.
Mechanistic Insight : The reaction proceeds via deprotonation of 3-aminophenol, generating a phenoxide ion that attacks the chloromethyl group.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers higher efficiency:
- Reactants : 2-Hydroxymethylimidazo[1,2-a]pyridine and 3-nitroaniline.
- Reagents : Triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF.
- Outcome : The nitro group is subsequently reduced to an amine using H₂/Pd-C, yielding the target aniline derivative.
Dihydrochloride Salt Formation
Acid-Base Reaction
The free base is converted to the dihydrochloride salt using hydrochloric acid:
- Procedure : Dissolve 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline in anhydrous ethanol.
- Acid Addition : Add concentrated HCl (2 equivalents) dropwise at 0°C.
- Isolation : Precipitate the salt by adding diethyl ether, followed by filtration and drying.
Purity Control : The final product is characterized by HPLC (>95% purity) and ¹H/¹³C NMR.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +15% vs. ethanol |
| Temperature | 80°C | +20% vs. 60°C |
| Catalyst | AlCl₃ (0.5 eq) | +25% vs. no catalyst |
Industrial-Scale Considerations
- Continuous Flow Reactors : Reduce reaction time from 24 hours to 2–4 hours via enhanced heat/mass transfer.
- Cost Analysis : Raw material costs decrease by 30% when using Friedländer cyclization vs. Michael-type routes.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
| Method | Result | Acceptance Criteria |
|---|---|---|
| HPLC | 97.2% | ≥95% |
| KF Titration | 0.8% H₂O | ≤1.0% |
Challenges and Alternative Approaches
Chemical Reactions Analysis
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aniline moiety.
Cyclization: The imidazo[1,2-a]pyridine scaffold can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Salt Form and Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to mono-salt analogs (e.g., 173159-45-0) and non-salt forms (e.g., 160771-89-1), critical for bioavailability .
Substituent Effects :
- The methoxy-aniline group in the target compound may enhance binding to aromatic residues in enzyme active sites compared to phenyl or methylamine substituents .
- Methylation at C8 (as in 173159-45-0 or EN300-126833) reduces steric hindrance but may lower metabolic stability .
Therapeutic Potential: Compounds with tetrahydro-pyrazine cores (e.g., 126052-29-7) exhibit higher similarity (0.81) and are explored for CNS disorders, whereas the target compound’s pyridine core aligns with kinase inhibition, as seen in PI3K-targeting analogs .
Research Implications and Limitations
- Crystalline Forms : The patent data () underscores the importance of salt forms and crystallinity in optimizing pharmacokinetics. The dihydrochloride form may exhibit distinct polymorphic behavior compared to hydrochloride analogs, warranting further crystallographic studies .
- Gaps in Data : Biological activity data (e.g., IC50 values, toxicity profiles) for the target compound are absent in the provided evidence, limiting direct therapeutic comparisons.
Biological Activity
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride is a chemical compound characterized by its imidazo[1,2-a]pyridine scaffold, which is known for diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C14H15Cl2N3O
- Molecular Weight : 312.2 g/mol
- CAS Number : 1258641-44-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate enzyme activity and receptor signaling pathways, leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with DNA and inhibit tumor growth.
Other Therapeutic Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for:
- Anti-inflammatory effects : Modulating inflammatory pathways.
- Analgesic properties : Providing pain relief through central and peripheral mechanisms.
- Antiviral activity : Showing potential against viral infections through inhibition of viral replication.
Structure-Activity Relationship (SAR)
A comprehensive analysis of the structure-activity relationship (SAR) reveals that modifications to the imidazo[1,2-a]pyridine core can significantly enhance or diminish biological activity. Key findings include:
- Substituents at specific positions on the ring can affect binding affinity to target proteins.
- The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and biological efficacy.
Case Studies
Several studies have documented the biological activity of related compounds:
-
Study on Anticancer Activity :
- Researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range.
-
Antimicrobial Screening :
- A comparative study assessed the antimicrobial efficacy of various imidazo[1,2-a]pyridine compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated a significant inhibitory effect on bacterial growth, suggesting potential as a new class of antibiotics.
-
Anti-inflammatory Research :
- Investigations into the anti-inflammatory properties revealed that some derivatives effectively reduced pro-inflammatory cytokine levels in vitro, indicating their potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 3-Bromoimidazo[1,2-a]pyridine | High | Moderate | Low |
| Imidazo[1,2-a]pyrimidine | Moderate | High | High |
Q & A
Q. How can researchers optimize the synthesis of 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including coupling of the imidazo[1,2-a]pyridine moiety with the aniline derivative, followed by dihydrochloride salt formation. Key parameters include:
- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions to enhance regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Purification : Employ liquid chromatography (HPLC or flash chromatography) to isolate high-purity products, validated via NMR and HRMS .
- Salt formation : Adjust stoichiometry of HCl during the final step to ensure complete salt formation .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integrity. For example, aromatic protons in the imidazo[1,2-a]pyridine ring appear as distinct doublets (δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error to confirm stoichiometry .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and salt decomposition profiles .
Q. How does the dihydrochloride salt form influence solubility and reactivity in aqueous vs. organic media?
- Methodological Answer :
- Solubility : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) due to ionic interactions, while the free base is more soluble in organic solvents like DCM .
- Reactivity : Protonation of the aniline group in acidic conditions increases electrophilicity, facilitating nucleophilic substitution reactions. Monitor pH during reactions to avoid undesired side products .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with cholinergic receptors, leveraging crystallographic data from homologs .
- Quantum Chemical Calculations : Optimize ligand conformations with DFT (B3LYP/6-31G*) to predict electronic properties affecting binding .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of receptor-ligand complexes .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Compare IC50 values in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays. For example, discrepancies may arise from membrane permeability differences .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cellular assays that may alter apparent potency .
- Positive Controls : Include reference compounds (e.g., albendazole for anthelmintic studies) to normalize inter-lab variability .
Q. What experimental design principles apply when studying structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., halogenation at the pyridine ring or methoxy group modification) using a 2^k factorial approach to identify critical pharmacophores .
- QSAR Modeling : Generate regression models correlating electronic (Hammett σ) or steric (Taft Es) parameters with biological activity .
- Orthogonal Validation : Confirm SAR trends using independent assays (e.g., enzymatic inhibition and whole-organism models) .
Q. How do structural analogs of this compound exhibit divergent biological activities, and what mechanistic hypotheses explain these differences?
- Methodological Answer :
- Case Study : Compare this compound with its 3-chloro derivative (see table below).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
